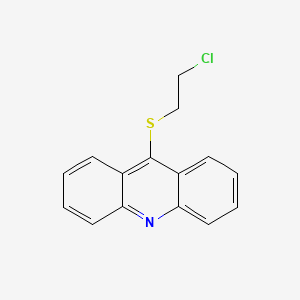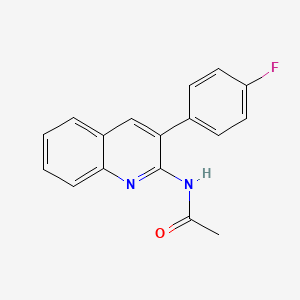![molecular formula C15H12S B14119527 5-(p-Tolyl)benzo[b]thiophene](/img/structure/B14119527.png)
5-(p-Tolyl)benzo[b]thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(p-Tolyl)benzo[b]thiophene: is an aromatic organic compound that belongs to the class of benzo[b]thiophenes. These compounds are characterized by a fused ring structure consisting of a benzene ring fused to a thiophene ring. The presence of a p-tolyl group (a benzene ring with a methyl group at the para position) attached to the benzo[b]thiophene core makes this compound particularly interesting for various applications in chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(p-Tolyl)benzo[b]thiophene can be achieved through various methods. One common approach involves the aryne reaction with alkynyl sulfides. In this method, o-silylaryl triflates react with alkynyl sulfides in the presence of a base to form the benzo[b]thiophene core . The reaction conditions typically involve the use of a strong base such as potassium tert-butoxide and a solvent like tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification process may involve techniques such as column chromatography and recrystallization to obtain high-purity compounds.
Analyse Chemischer Reaktionen
Types of Reactions: 5-(p-Tolyl)benzo[b]thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzo[b]thiophene core. For example, halogenation using bromine or chlorination can occur under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, diethyl ether as a solvent.
Substitution: Bromine, chlorine, iron(III) chloride as a catalyst.
Major Products Formed:
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated benzo[b]thiophenes.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-(p-Tolyl)benzo[b]thiophene is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, derivatives of benzo[b]thiophenes have shown potential as pharmaceutical agents. They exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Medicine: The compound and its derivatives are being investigated for their potential therapeutic applications. For example, some benzo[b]thiophene derivatives have been studied as selective estrogen receptor modulators (SERMs) and antifungal agents .
Industry: In the industrial sector, this compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its electronic properties make it suitable for use in these advanced materials .
Wirkmechanismus
The mechanism of action of 5-(p-Tolyl)benzo[b]thiophene and its derivatives involves interactions with specific molecular targets. For example, in pharmaceutical applications, the compound may bind to receptors or enzymes, modulating their activity. The molecular pathways involved can vary depending on the specific derivative and its intended use. In the case of SERMs, the compound may interact with estrogen receptors, influencing gene expression and cellular responses .
Vergleich Mit ähnlichen Verbindungen
Benzothiophene: A simpler structure without the p-tolyl group.
Dibenzothiophene: Contains two benzene rings fused to a thiophene ring.
Thianaphthene: Another name for benzothiophene.
Uniqueness: 5-(p-Tolyl)benzo[b]thiophene is unique due to the presence of the p-tolyl group, which can influence its chemical reactivity and physical properties. This structural modification can enhance its suitability for specific applications, such as in organic electronics and pharmaceuticals .
Eigenschaften
Molekularformel |
C15H12S |
|---|---|
Molekulargewicht |
224.32 g/mol |
IUPAC-Name |
5-(4-methylphenyl)-1-benzothiophene |
InChI |
InChI=1S/C15H12S/c1-11-2-4-12(5-3-11)13-6-7-15-14(10-13)8-9-16-15/h2-10H,1H3 |
InChI-Schlüssel |
VFTKSPOPONSVRF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=CC3=C(C=C2)SC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


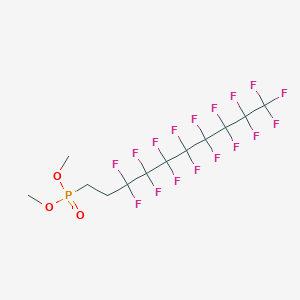
![2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B14119450.png)
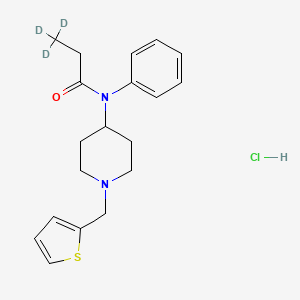
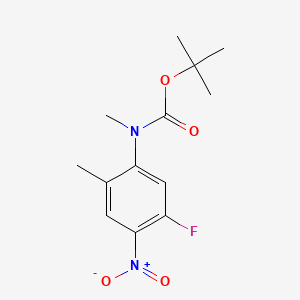
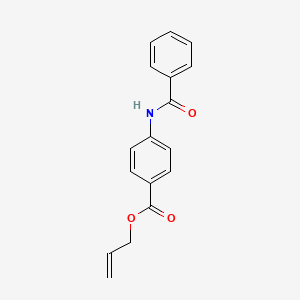


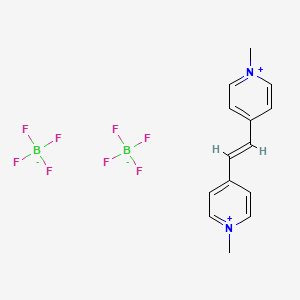
![4-({2,4,5-Tris[(4-carboxyphenyl)sulfanyl]-3,6-dicyanophenyl}sulfanyl)benzoic acid](/img/structure/B14119491.png)
![2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-(4-nitrophenyl)acetamide](/img/structure/B14119494.png)

